molecular formula C10H17NO4 B048506 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid CAS No. 119479-32-2

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Cat. No. B048506
M. Wt: 215.25 g/mol
InChI Key: BUPDPLXLAKNJMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid involves several key steps, including the resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) and the epoxidation of the unsaturated bond present in the amino acid derivative. Notably, the Boc protection facilitates smooth epoxidation and subsequent reactions leading to the formation of compounds with five-membered rings, indicative of the versatility of this protecting group in synthesizing complex structures (Krishnamurthy et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid and its derivatives has been studied through various methods, including X-ray crystallography. These studies reveal that the tert-butoxycarbonyl group significantly influences the molecular conformation, enabling the formation of polymorphic forms and affecting the overall molecular geometry. The structural analysis underscores the importance of the Boc group in determining the structural characteristics of the compound (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Reactions and Properties

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, reflecting its reactivity and functional versatility. The presence of the Boc group not only serves as a protective group for the amino functionality but also plays a crucial role in the compound's reactivity towards different chemical transformations, such as epoxidation and intramolecular cyclization, leading to the formation of hydroxyproline derivatives and other complex molecules (Krishnamurthy et al., 2014).

Scientific Research Applications

  • Alonso et al. (2005) developed an enantioselective synthesis method for (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, demonstrating a practical and scalable approach for preparing enantiomers of cyclohexyl-containing amino acids (Alonso, Santacana, Rafecas, & Riera, 2005).

  • Koseki, Yamada, and Usuki (2011) efficiently synthesized benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids. This study provides valuable insights for the development of efficient synthetic methods for such compounds (Koseki, Yamada, & Usuki, 2011).

  • Amii et al. (2000) demonstrated the use of palladium catalysis for the tert-butoxycarbonylation of trifluoroacetimidoyl iodides, producing fluorinated alpha-amino acids with high yields. This method used DMF or DMI as additives (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

  • Nevalainen and Koskinen (2001) worked on the hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide in diethyl ether, producing (2S,4R)-4-[(tert-Butoxycarbonyl)amino]-2-methylpentanoic acid. This process serves as a precursor for trans-4-Methylproline (Nevalainen & Koskinen, 2001).

  • Adamczyk, Johnson, and Reddy (1999) developed an efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, a key intermediate for collagen cross-links, showcasing an application in biochemistry (Adamczyk, Johnson, & Reddy, 1999).

  • Kubryk and Hansen (2006) illustrated the application of asymmetric hydrogenation of enamine ester in the preparation of a beta-amino acid pharmacophore with high enantiomeric excess (Kubryk & Hansen, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDPLXLAKNJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409080
Record name 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

CAS RN

119479-32-2
Record name 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Kaul, S Surprenant, WD Lubell - The Journal of Organic …, 2005 - ACS Publications
A systematic study was performed to establish general synthesis protocols for forming enantiomerically pure macrocyclic dipeptide lactams. Focusing on macrocycles of 8-, 9-, and 10-…
Number of citations: 119 pubs.acs.org
F Wu - 2019 - search.proquest.com
Vicinal amino alcohols are structures commonly found in pharmaceutically relevant compounds and natural products, as well as synthetic targets such as ligands and chiral auxiliaries. …
Number of citations: 3 search.proquest.com
V Vitkovska, R Zogota, T Kalnins, D Zelencova… - Chemistry of …, 2020 - Springer
Aliphatic alkyl chain-containing 12–14-membered macrocycles have been designed as structural analogs of antimitotic natural product diazonamide A. Macrocycles were synthesized …
Number of citations: 1 link.springer.com
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
Herein we discuss our work involving three different projects, namely (1) efforts toward the total synthesis of quinine,(2) synthesis of largazole analogs, and (3) progress toward potential …
Number of citations: 0 mountainscholar.org
M Serra, EG Peviani, E Bernardi… - The Journal of Organic …, 2017 - ACS Publications
7,5-Fused azabicycloalkane scaffolds, carrying a quaternary stereocenter at C3 position of the lactam ring, can act as effective reverse-turn mimics and have proven to be useful …
Number of citations: 14 pubs.acs.org
J Ramsey - 2021 - udspace.udel.edu
The bacterial cell wall, comprised of peptidoglycan (PG), is a key tool for the identification of bacteria by the innate immune system. For the body to function properly, this system needs …
Number of citations: 2 udspace.udel.edu
K Kuhn - 2017 - epub.uni-regensburg.de
The neuropeptide Y family comprises three 36-amino acid peptides, namely neuropeptide Y (NPY), peptide YY (PYY) and pancreatic polypeptide (PP). In humans, the three peptides …
Number of citations: 2 epub.uni-regensburg.de
K Kuhn - 2017 - core.ac.uk
Neuropeptide Y (NPY), peptide YY (PYY) and pancreatic polypeptide (PP) consist of 36 amino acids and share considerable sequence similarities (Figure 1). 1-3 NPY, PYY and PP …
Number of citations: 2 core.ac.uk
PE Gormisky - 2014 - search.proquest.com
Synthetic chemists are continually challenged to develop more efficient and selective methods for the synthesis of both simple and complex molecules. Traditionally, starting materials …
Number of citations: 3 search.proquest.com

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